molecular formula C11H12N2O2 B11895654 Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11895654
M. Wt: 204.22 g/mol
InChI Key: VJPIFJLLMVPXQE-UHFFFAOYSA-N
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Description

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties. This particular compound is characterized by the presence of a methyl ester group at the 6th position of the benzimidazole ring, along with two methyl groups at the 1st and 2nd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with methyl propiolate under acidic conditions, followed by cyclization to form the benzimidazole ring . Another method involves the use of amido-nitriles and nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzimidazoles .

Scientific Research Applications

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2,3-dimethylbenzimidazole-5-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7-12-9-5-4-8(11(14)15-3)6-10(9)13(7)2/h4-6H,1-3H3

InChI Key

VJPIFJLLMVPXQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)C(=O)OC

Origin of Product

United States

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